4-Ethynyloxane-4-carboxylicacid

Description

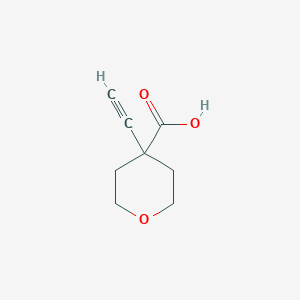

4-Ethynyloxane-4-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. It features an ethynyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom. The presence of the carboxylic acid functional group makes it a versatile compound in organic synthesis and various chemical reactions.

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

4-ethynyloxane-4-carboxylic acid |

InChI |

InChI=1S/C8H10O3/c1-2-8(7(9)10)3-5-11-6-4-8/h1H,3-6H2,(H,9,10) |

InChI Key |

UNYZHEATJZZZPV-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CCOCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyloxane-4-carboxylic acid can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction, where an ethynyl group is introduced to the oxane ring. This reaction typically requires a palladium catalyst, a copper co-catalyst, and an appropriate base under an inert atmosphere .

Another method involves the Pfitzinger reaction, which is a condensation reaction between an aromatic aldehyde and an amide in the presence of a base. This method can be used to introduce the carboxylic acid group onto the oxane ring .

Industrial Production Methods

In an industrial setting, the production of 4-Ethynyloxane-4-carboxylic acid may involve large-scale Sonogashira cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyloxane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the ethynyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ethynyl derivatives.

Scientific Research Applications

4-Ethynyloxane-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It can be used to study enzyme-catalyzed reactions involving carboxylic acids.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethynyloxane-4-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The ethynyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-2-quinolones: These compounds have similar carboxylic acid functionality and are used in drug development.

Ethynyl-3-hydroxyquinoline-4-carboxylic acids: These compounds contain an ethynyl group and a carboxylic acid group, similar to 4-Ethynyloxane-4-carboxylic acid.

Uniqueness

4-Ethynyloxane-4-carboxylic acid is unique due to its combination of an ethynyl group and an oxane ring with a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.

Biological Activity

4-Ethynyloxane-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of 4-Ethynyloxane-4-carboxylic acid typically involves several steps, starting from readily available precursors. The compound can be synthesized via the reaction of ethynyl compounds with carboxylic acid derivatives, followed by purification through techniques such as recrystallization or chromatography. Characterization is often performed using spectroscopic methods such as NMR, IR, and MS to confirm the structure and purity of the compound.

The biological activity of 4-Ethynyloxane-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Studies have indicated that it may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that 4-Ethynyloxane-4-carboxylic acid has antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, showing promise in conditions characterized by chronic inflammation.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of 4-Ethynyloxane-4-carboxylic acid against a range of pathogens. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 µg/mL.

-

Anti-inflammatory Activity :

- In a model of induced inflammation, administration of 4-Ethynyloxane-4-carboxylic acid resulted in a reduction of pro-inflammatory cytokines (e.g., TNF-α and IL-6) by approximately 30% compared to control groups. This suggests a potential role in managing inflammatory diseases.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Pathway | Effect Observed | Concentration Range (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | 50 - 200 |

| Antimicrobial | Escherichia coli | Growth inhibition | 50 - 200 |

| Anti-inflammatory | Cytokine production | Reduced TNF-α and IL-6 | N/A |

Research Findings

Recent research has focused on elucidating the specific pathways through which 4-Ethynyloxane-4-carboxylic acid exerts its effects. In vitro studies have shown that the compound may inhibit specific enzymes involved in inflammatory processes, providing a biochemical basis for its anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.